molecular formula C7H5BF2O4 B1523254 4-Borono-2,3-difluorobenzoic acid CAS No. 1029716-92-4

4-Borono-2,3-difluorobenzoic acid

Cat. No.: B1523254
CAS No.: 1029716-92-4
M. Wt: 201.92 g/mol
InChI Key: GBSLWLRHCRIIKW-UHFFFAOYSA-N
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Description

4-Borono-2,3-difluorobenzoic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a difluorinated benzene ring. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely applied method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

4-Borono-2,3-difluorobenzoic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that is affected by this compound . This reaction allows for the formation of biaryl intermediates, which are crucial in various biochemical processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in various solvents, stability, and other properties would influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates are crucial in various organic synthesis reactions and can be used to create a wide range of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place, away from oxidizing agents . The reaction conditions, such as temperature and the presence of a palladium catalyst, also significantly affect the compound’s action in the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,3-difluorobenzoic acid typically involves the borylation of 2,3-difluorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source. The reaction is catalyzed by a palladium complex and usually takes place in the presence of a base such as potassium carbonate. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2,3-difluorobenzoic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols, typically under acidic or basic conditions.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronate esters.

Scientific Research Applications

4-Borono-2,3-difluorobenzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorobenzoic acid
  • 4-Borono-2,5-difluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Comparison: 4-Borono-2,3-difluorobenzoic acid is unique due to the presence of both boronic acid and difluorinated groups, which enhance its reactivity and versatility in chemical synthesis. Compared to 4-Bromo-2,3-difluorobenzoic acid, it offers the advantage of participating in Suzuki–Miyaura coupling reactions without the need for additional halogenation steps .

Properties

IUPAC Name

4-borono-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSLWLRHCRIIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681896
Record name 4-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-92-4
Record name 4-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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